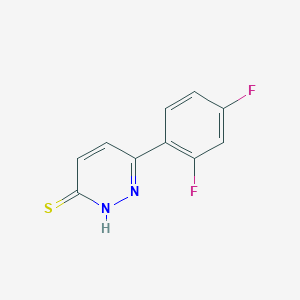

6-(2,4-Difluorophenyl)pyridazine-3-thiol

Descripción

Propiedades

IUPAC Name |

3-(2,4-difluorophenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2S/c11-6-1-2-7(8(12)5-6)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEAFPGJMTZBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Mode of Action

. The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its activity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit potent antimicrobial properties. For instance, a study demonstrated that compounds similar to 6-(2,4-Difluorophenyl)pyridazine-3-thiol have shown strong activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several derivatives were reported, highlighting their potential as antibacterial agents.

| Compound | MIC (µg/mL) | Gram-positive | Gram-negative |

|---|---|---|---|

| Compound A | 25 | S. aureus | E. coli |

| Compound B | 50 | M. luteus | K. pneumoniae |

| Chloramphenicol | 6.5 | 6.5 | 6.25 |

In this context, the presence of electron-withdrawing groups like fluorine in the structure enhances the antimicrobial activity, making these compounds promising candidates for further development in antibiotic therapies .

Cancer Research

Compounds containing the pyridazine moiety have been investigated for their potential as inhibitors of various kinases involved in cancer progression. The inhibition of glycogen synthase kinase 3 (GSK3) has been particularly noted, suggesting that such compounds could play a role in cancer treatment by modulating signaling pathways associated with cell proliferation and survival .

Agricultural Applications

Plant Growth Regulators

Recent studies have shown that pyridazine derivatives can stimulate plant growth significantly. For example, compounds synthesized from pyridazine frameworks have demonstrated enhanced growth rates in various plant species when applied as growth regulators. This suggests a dual application of these compounds in both medicinal and agricultural fields .

Material Science

Synthesis of Functional Materials

The unique chemical properties of this compound allow for its use in synthesizing functional materials, including polymers and nanomaterials. The compound can act as a building block for creating materials with specific electronic or optical properties, which are valuable in fields such as electronics and photonics.

Case Studies

-

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial efficacy of several pyridazine derivatives against common pathogens. The results indicated that modifications to the phenyl group significantly impacted activity levels, with fluorinated variants showing superior performance . -

Plant Growth Enhancement Trials

Trials conducted on various crops demonstrated that the application of pyridazine-based compounds led to increased biomass and yield compared to control groups. These findings support the potential use of such compounds in sustainable agriculture practices .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparisons

Key Findings :

- Halogen Effects: The 2,4-difluorophenyl group in the title compound provides a balance of electron withdrawal and metabolic resistance compared to dichlorophenyl (higher lipophilicity) or non-halogenated aryl groups .

- Thiol vs. Thione : Unlike simpler thiols, the tautomeric thione form of this compound enhances stability, reducing susceptibility to oxidation .

Bioactivity of Fluorinated Aryl Compounds

Key Findings :

- Antimicrobial Potency : The 2,4-difluorophenyl group in tosufloxacin and the title compound correlates with enhanced bactericidal activity, likely due to improved membrane penetration and target binding .

- Scaffold-Hopping : Fluorinated aryl groups in NSC828786 and the title compound demonstrate versatility in drug design, enabling adaptation to diverse targets (e.g., oxidative stress, cancer) .

Physicochemical and Spectral Properties

Table 3: Spectral and Stability Data

Métodos De Preparación

General Synthetic Strategies for Pyridazine Thiol Derivatives

Pyridazine derivatives bearing thiol groups are typically synthesized via:

- Cyclocondensation reactions involving hydrazine derivatives and appropriate carbonyl or halogenated precursors.

- Nucleophilic substitution on halogenated pyridazines with thiol or thiolate nucleophiles.

- Thiol introduction via thiolation reactions such as reaction with ammonium thiocyanate or sodium hydrosulfide.

The presence of fluorine substituents on the phenyl ring (2,4-difluorophenyl) often requires careful selection of reaction conditions to preserve the fluorine atoms and achieve selective substitution.

Preparation via Cyclocondensation and Thiolation (High-Pressure Q-Tube Method)

A recent environmentally benign and efficient approach uses a high-pressure Q-Tube reactor to promote cyclocondensation reactions, which can be adapted to synthesize pyridazine derivatives with thiol groups:

- Step 1: Preparation of 4-thiazolidinones by reacting aromatic amines with chloroacetyl chloride followed by treatment with ammonium thiocyanate under pressurized conditions in ethanol or dioxane.

- Step 2: Cyclocondensation of these 4-thiazolidinones with appropriate hydrazonopropanals in acetic acid under reflux and high pressure leads to pyridazine-thiol derivatives.

- Key findings:

- Use of anhydrous sodium acetate as an additive and acetic acid as solvent at elevated temperatures (150–170 °C) significantly improves yields (up to 98%).

- The Q-Tube method offers advantages including shorter reaction times, higher yields, and safer conditions compared to conventional heating or microwave methods.

| Entry | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Ethanol, reflux, 12 h | 0 | No product |

| 5 | Acetic acid, ammonium acetate, reflux, 4 h | 43 | Moderate yield |

| 9 | Acetic acid, sodium acetate, 150 °C, 4 h | 86 | Improved yield |

| 10 | Acetic acid, sodium acetate, 160 °C, 4 h | 92 | Further improvement |

| 11 | Acetic acid, sodium acetate, 170 °C, 4 h | 98 | Optimal yield |

Table adapted from Q-Tube synthesis study on pyridazine derivatives

Stepwise Synthesis Involving Halogenated Intermediates and Nucleophilic Substitution

Another approach involves the synthesis of halogenated pyridazine intermediates followed by substitution with thiol nucleophiles:

- Starting from ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate, nucleophilic substitution with thiol-containing reagents or primary amines can be performed.

- Chlorination of pyridazine-3-carboxylates with phosphorus oxychloride yields chlorinated intermediates suitable for further functionalization.

- Hydrolysis and subsequent chlorination steps produce acid chlorides that react with amines to form amide intermediates.

- These intermediates can be converted into thiol derivatives by nucleophilic substitution or thiolation reactions.

This multi-step route allows for the introduction of fluorinated phenyl groups and thiol functionalities with good control over substitution patterns and yields ranging from 36% to 79% depending on conditions and substrates.

Thiolation via Nucleophilic Aromatic Substitution and S-Alkylation

- Pyridazine derivatives with halogen substituents at the 6-position can undergo nucleophilic aromatic substitution by thiolates (e.g., sodium hydrosulfide or thiolate salts) to introduce the thiol group at position 3.

- S-alkylation of pyridazine-3-thiolates with alkyl halides under basic conditions can further modify the thiol group to thioethers if desired.

- Basic conditions such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF are commonly used to facilitate these transformations.

Alternative Synthetic Routes Involving Hydrazinecarbothioamide Intermediates

- Hydrazinecarbothioamide derivatives serve as versatile intermediates for constructing pyridazine-thiol frameworks.

- Reaction of hydrazinecarbothioamide with α,β-unsaturated ketones or aldehydes can yield pyridazine-thiol compounds via cyclization.

- These methods often proceed through enamine or hydrazone intermediates, followed by ring closure to form the pyridazine core with thiol substitution at the 3-position.

Summary Table of Preparation Methods

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-(2,4-Difluorophenyl)pyridazine-3-thiol?

- Methodological Answer : The synthesis typically involves introducing fluorinated aryl groups and thiol functionalities. A plausible route includes:

Nucleophilic substitution : React a pyridazine precursor (e.g., 3-chloropyridazine) with 2,4-difluorophenylboronic acid via Suzuki coupling to install the aryl group .

Thiolation : Introduce the thiol group using Lawesson’s reagent or via displacement of a leaving group (e.g., halogen) with thiourea, followed by hydrolysis .

- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions. Use TLC or HPLC to monitor intermediate purity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR : H and F NMR to verify fluorophenyl substitution patterns and thiol proton environment .

- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects (e.g., hydrogen bonding involving the thiol group) .

- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight and fragmentation patterns .

- IR Spectroscopy : Confirm thiol (-SH) stretching vibrations (~2500 cm) and fluorophenyl C-F bonds .

Q. How can solubility and stability be optimized for in vitro biological assays?

- Methodological Answer :

- Solubility : Use co-solvents (e.g., DMSO-water mixtures) or pH adjustment (e.g., buffered saline at pH 7.4). For hydrophobic analogs, employ cyclodextrin-based formulations .

- Stability : Conduct stress testing under varying conditions (light, temperature, pH). Monitor degradation via HPLC and adjust storage (e.g., inert atmosphere, -20°C) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for fluorophenyl-pyridazine-thiol derivatives?

- Methodological Answer :

- Factorial Design : Systematically vary substituents (e.g., fluorine position, alkyl/aryl thiol modifications) and assess biological activity (e.g., enzyme inhibition) .

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft’s ) with activity trends. Use software like MOE or Schrodinger for QSAR modeling .

- Validation : Validate predictions with orthogonal assays (e.g., SPR for binding affinity) .

Q. How to resolve contradictions in reported enzyme inhibition data for pyridazine-thiol derivatives?

- Methodological Answer :

- Experimental Variables : Standardize assay conditions (e.g., substrate concentration, pH, cofactors) to minimize variability. For example, discrepancies in IC values may arise from differences in ATP concentration in kinase assays .

- Orthogonal Assays : Confirm activity using alternative methods (e.g., cellular thermal shift assays vs. fluorescence-based enzymatic assays) .

- Meta-Analysis : Aggregate data from multiple studies and apply statistical weighting to identify consensus targets .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways, such as thiol-disulfide exchange or aryl ring functionalization. Calculate activation energies and transition states .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. aqueous media) .

- Machine Learning : Train models on existing pyridazine reaction datasets to predict regioselectivity or byproduct formation .

Q. How to evaluate the compound’s stability under catalytic or high-temperature conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to elevated temperatures (e.g., 80°C) or catalytic systems (e.g., Pd/C, acidic/basic conditions). Monitor decomposition via NMR or GC-MS .

- Degradation Pathways : Identify intermediates (e.g., disulfide formation, defluorination) and propose mechanisms using isotopic labeling or trapping experiments .

- Stabilization Strategies : Introduce steric hindrance (e.g., ortho-methyl groups) or electron-withdrawing substituents to reduce susceptibility to oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.